molecular formula C2H4Cl3OP B14712736 (1-Chloroethyl)phosphonic dichloride CAS No. 22864-41-1

(1-Chloroethyl)phosphonic dichloride

Cat. No.: B14712736
CAS No.: 22864-41-1
M. Wt: 181.38 g/mol
InChI Key: SPYUGXBMJVRZBP-UHFFFAOYSA-N
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Description

(1-Chloroethyl)phosphonic dichloride is a high-value organophosphorus compound that serves as a critical building block in advanced chemical synthesis and materials science. Its molecular structure, featuring both a phosphonic dichloride group (P(=O)Cl2) and a reactive chloroethyl chain, makes it an exceptionally versatile phosphorylating and bridging agent for researchers. This reagent is primarily used to introduce phosphonate or phosphonic acid functionalities into target molecules, a key step in creating materials with specialized properties. A significant application area is in the development of polymer-supported reagents for separation science. Phosphorus-containing ligands, such as those derived from this dichloride, are engineered into polymer side chains for highly selective metal ion separation processes, particularly for hard Lewis acids like lanthanides and uranium(VI) . Furthermore, analogous phosphonic dichlorides are established precursors for synthesizing flame retardants. When incorporated into polymers like unsaturated polyesters or epoxy resins, they significantly enhance the fire safety performance of the final composite material . The compound's reactivity allows it to be a key intermediate in modular synthesis. For instance, the phosphonate ester ligands can be attached to chromatographic column matrices to improve separation capabilities . The phosphoryl group (P=O) formed during these reactions is known for its thermal stability and resistance to chemical modification, making it a robust functional group in the resulting compounds . This compound is offered for Research Use Only. It is strictly for laboratory applications by qualified chemists and is not intended for diagnostic, therapeutic, or personal use. Researchers are encouraged to consult the safety data sheet and handle this material with appropriate precautions.

Properties

CAS No.

22864-41-1

Molecular Formula

C2H4Cl3OP

Molecular Weight

181.38 g/mol

IUPAC Name

1-chloro-1-dichlorophosphorylethane

InChI

InChI=1S/C2H4Cl3OP/c1-2(3)7(4,5)6/h2H,1H3

InChI Key

SPYUGXBMJVRZBP-UHFFFAOYSA-N

Canonical SMILES

CC(P(=O)(Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Chemical Properties and Structural Characteristics

(1-Chloroethyl)phosphonic dichloride is characterized by a phosphorus atom bonded to two chlorine atoms, one oxygen atom (forming a phosphoryl group), and a 1-chloroethyl moiety. Unlike its 2-chloroethyl isomer, the chlorine atom is positioned on the first carbon of the ethyl group, resulting in different reactivity patterns and synthetic applications.

Property Value
Molecular Formula C₂H₄Cl₃OP
Molecular Weight 181.385 g/mol
Physical State Colorless to light yellow liquid
Boiling Point 85-88°C (at 5 mm Hg)
Structural Feature Chlorine on the first carbon of ethyl group
Similarity Score 0.384615 (compared to related compounds)

Preparation Method 1: Chlorination of Phosphonothioic Compounds

Principle and Mechanism

This method involves the chlorination of phosphonothioic intermediates to produce the desired phosphonic dichloride. The reaction typically proceeds in two steps: formation of a phosphonothioic dichloride intermediate, followed by replacement of sulfur with oxygen.

Reaction Pathway

The process can be represented as follows:

Step 1: R-P(S)Cl₂ + Chlorinating agent → R-P(O)Cl₂ + Sulfur-containing byproducts

Where R represents the 1-chloroethyl group.

Chlorinating Agents and Reaction Conditions

Various chlorinating agents can be employed for this transformation:

Chlorinating Agent Reaction Temperature Solvent Yield Range
Chlorine gas 25-60°C Carbon tetrachloride 80-90%
Sulfur monochloride 40-80°C Carbon tetrachloride 75-85%
Phosphorus pentachloride 60-90°C Carbon tetrachloride 70-80%
Sulfuryl chloride 50-70°C Carbon tetrachloride 75-85%

Based on patent US2870204A, the chlorination procedure follows a general approach where a steady stream of chlorine is introduced into a slurry of the phosphonothioic precursor in carbon tetrachloride, causing a slight temperature rise. The reaction is continued until a clear solution is obtained, indicating completion.

Practical Example Adapted for this compound

The procedure can be adapted from phenylphosphonic dichloride preparation as described in US2870204A:

  • Prepare a slurry of (1-chloroethyl)phosphonothioic dichloride in carbon tetrachloride (40 parts solvent to 12 parts compound)
  • Introduce chlorine gas until a clear solution results in a slightly exothermic reaction
  • Distill off carbon tetrachloride and sulfur chloride byproducts
  • Isolate the this compound by distillation under reduced pressure

Preparation Method 2: Thionyl Chloride-Mediated Conversion of Phosphonate Esters

Principle and Reaction Mechanism

This method involves the conversion of phosphonate esters to phosphonic dichlorides using thionyl chloride, often in the presence of catalysts. The reaction proceeds through chlorination and elimination steps, resulting in the replacement of alkoxy groups with chlorine atoms.

Catalysts and Reaction Conditions

Based on patent US4749524A and EP0270041A2, the reaction is catalyzed by various additives:

Catalyst Type Examples Optimal Amount Temperature Range
Tertiary phosphines Triphenylphosphine, Tris(4-fluorophenyl)phosphine 0.5-2 mol% 80-130°C
Metal halides Lithium bromide, Zinc chloride 0.5-2 mol% 80-130°C
Lewis acids Aluminum chloride 0.1-2 mol% 60-140°C

Optimized Procedure for this compound

Adapting from EP0270041A2 and US4749524A, the following procedure can be applied:

  • Combine bis(1-chloroethyl) 1-chloroethanephosphonate ester with thionyl chloride in a molar ratio of 1:3
  • Add catalyst (preferably triphenylphosphine or lithium bromide) at 0.5-2 mol%
  • Heat the reaction mixture to 80-125°C for 8-10 hours
  • Continuously recirculate the distilled thionyl chloride and byproducts back to the reaction vessel
  • After completion, remove thionyl chloride by distillation
  • Purify the this compound by vacuum distillation

The reaction can be represented as:

(1-chloroethyl)P(O)(OCH₂CHCl)₂ + SOCl₂ → (1-chloroethyl)P(O)Cl₂ + 2 CHClCH₂Cl + SO₂

Yield and Purity Considerations

When applied to the 2-chloroethyl isomer, this method typically yields 84-86% of the desired phosphonic dichloride with 90-95% purity. The main impurity is often the corresponding vinylphosphonic dichloride (5-10%), formed through an elimination side reaction. Similar yields and purity profiles would be expected for the 1-chloroethyl analog.

Preparation Method 3: Phosphorus Pentasulfide-Based Approaches

Principle and Chemistry

This approach involves the initial reaction of an appropriate alkyl compound with phosphorus pentasulfide to form a phosphonothioic intermediate, which is subsequently converted to the phosphonic dichloride.

Two-Step Synthesis Process

Formation of Phosphonothioic Intermediate

Based on US2870204A, the procedure involves:

  • Heating the appropriate alkyl compound (in this case, a compound containing the 1-chloroethyl moiety) with phosphorus pentasulfide at 160-180°C
  • Continuing the reaction until hydrogen sulfide evolution ceases
  • Cooling the reaction mixture and isolating the intermediate product by filtration or evaporation
Conversion to Phosphonic Dichloride

The isolated intermediate is then subjected to chlorination as described in Method 1, followed by sulfur dioxide treatment to form the phosphonic dichloride:

  • Treat the intermediate with chlorine in carbon tetrachloride to form a tetrachlorophosphorane
  • Introduce sulfur dioxide to convert the tetrachlorophosphorane to the phosphonic dichloride
  • Isolate the product by distillation under reduced pressure

Process Considerations and Optimization

The process requires careful temperature control during the initial reaction with phosphorus pentasulfide, as specific compounds react optimally at different temperatures. For aliphatic compounds containing a chlorine atom, temperatures between 140-180°C are typically employed.

This approach, referenced in a study by Ludwig Maier, utilizes N,N-disubstituted formamides as catalysts for the chlorination of phosphonates with thionyl chloride.

Catalysts and Conditions

Catalyst Effectiveness Comments
Dimethylformamide High Most commonly used
N-formylpyrrolidine High Good alternative
N-formylpiperidine High Good alternative
Pyridine Moderate Less effective
Hexamethylphosphonic acid triamide High Specialized applications

While this method yields over 90% for various phosphonic dichlorides (methyl, ethyl, n-dodecyl, phenyl), it was noted as "less satisfactory" for 2-chloroethylphosphonyl dichloride, yielding only about 34%. This suggests potential challenges in applying this method to this compound as well.

Comparison of Preparation Methods

Performance Metrics Across Methods

Method Typical Yield Purity Process Complexity Key Advantages Key Limitations
Chlorination of Phosphonothioic Compounds 70-90% 90-95% Moderate High yields, Scalable Requires handling of chlorine gas
Thionyl Chloride Conversion 80-86% 90-95% Moderate Milder conditions, Commercially viable Side reactions (vinyl formation)
Phosphorus Pentasulfide Approach 65-80% 85-95% High Access to difficult precursors Multi-step process, Higher temperatures
Formamide-Catalyzed Chlorination 30-40%* 85-90% Low Simple procedure Lower yields for chloroethyl derivatives

*Estimated based on reported yields for similar compounds

Purification and Characterization

Purification Methods

The crude this compound can be purified through:

  • Vacuum distillation (typically at 4-5 mbar, 40-90°C)
  • Fractional distillation to separate from vinylphosphonic dichloride impurities
  • Recrystallization in appropriate solvents for solid derivatives

Analytical Characterization

Key analytical parameters for monitoring the synthesis and purity include:

Analytical Method Key Parameters Typical Values
NMR (³¹P) Chemical shift δ 45-50 ppm
NMR (¹H) Methyl group signal δ 1.8-2.0 ppm (d)
GC-MS Molecular ion m/z 181
IR Spectroscopy P=O stretching 1250-1300 cm⁻¹
P-Cl stretching 540-580 cm⁻¹
Boiling point Vacuum distillation 42-83°C (4-5 mbar)

Applications and Derivatization

This compound serves as a valuable intermediate for synthesizing:

  • Flame-retardant materials through conversion to diallyl esters
  • Plant growth regulators and ethephon-related compounds
  • Pharmaceutical intermediates
  • Specialty phosphonic acids for various industrial applications

Chemical Reactions Analysis

Types of Reactions

(1-Chloroethyl)phosphonic dichloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxyl groups, leading to the formation of different phosphonic acid derivatives.

    Hydrolysis: In the presence of water, this compound can hydrolyze to form (1-Chloroethyl)phosphonic acid and hydrochloric acid.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include alcohols, amines, and thiols.

    Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, depending on the desired rate and extent of the reaction.

Major Products Formed

    (1-Chloroethyl)phosphonic acid: Formed through hydrolysis.

    Various phosphonic acid derivatives: Formed through substitution reactions with different nucleophiles.

Scientific Research Applications

(1-Chloroethyl)phosphonic dichloride has several applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of organophosphorus compounds and as an intermediate in the production of other chemicals.

    Agriculture: Employed in the synthesis of plant growth regulators, such as ethephon, which releases ethylene to promote ripening and abscission in crops.

    Biology and Medicine: Investigated for its potential use in the development of pharmaceuticals and as a tool in biochemical studies.

Mechanism of Action

The mechanism of action of (1-Chloroethyl)phosphonic dichloride involves its reactivity with nucleophiles, leading to the formation of phosphonic acid derivatives. In biological systems, compounds derived from this compound, such as ethephon, release ethylene, which acts as a plant hormone to regulate growth and development.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

The substituent attached to the phosphorus atom significantly influences the electronic and steric properties of phosphonic dichlorides:

Compound Substituent Molecular Weight (g/mol) Reactivity in Hydrolysis Thermal Stability
(1-Chloroethyl)phosphonic dichloride 1-Chloroethyl 193.88 Moderate (inferred) Moderate
Methylphosphonic dichloride Methyl 132.93 High Low
Ethylphosphonic dichloride Ethyl 146.93 Moderate Moderate
Phenylphosphonic dichloride Phenyl 194.98 Low High
  • Electronic Effects: The electron-withdrawing chloroethyl group in this compound increases the electrophilicity of the phosphorus atom compared to alkyl substituents (e.g., methyl, ethyl), enhancing its reactivity toward nucleophilic attack. However, this effect is less pronounced than in phenyl derivatives, where aromatic resonance stabilizes the phosphorus center .

Hydrolysis Behavior

Hydrolysis of phosphonic dichlorides produces phosphonic acids, which are critical in polymer synthesis. Key findings:

  • Methylphosphonic dichloride hydrolyzes rapidly, often leading to side reactions unless tightly controlled .
  • Ethylphosphonic dichloride exhibits moderate hydrolysis rates, balancing reactivity and stability .
  • This compound likely hydrolyzes at a slower rate than methyl derivatives due to steric hindrance from the chloroethyl group, though faster than phenyl analogs. Complete hydrolysis of phosphonic dichlorides can result in 0% polymer yield if side reactions dominate .

Comparative Data Tables

Table 1: Physical and Chemical Properties

Property This compound Methylphosphonic dichloride Ethylphosphonic dichloride
Boiling Point (°C) Not reported 146–148 160–162
logP (Octanol-Water) ~2.9 (estimated) 1.37 1.89
Solubility Low in water, high in organics Similar Similar

Note: logP values estimated based on Crippen calculations for analogous compounds .

Table 2: Reaction Yields Under Controlled Conditions

Compound Temperature (°C) Yield (%) Inherent Viscosity (dL/g)
Methylphosphonic dichloride 20 85 0.45
Ethylphosphonic dichloride 20 78 0.38
This compound (inferred) 20 70–75 0.30–0.35

Data adapted from polymerization studies .

Q & A

Q. How to scale up synthesis while retaining polymer properties?

  • Methodology : Maintain stoichiometric excess of dichloride (2:1) to compensate for volatility losses. Use high-shear mixing for efficient interfacial contact. Post-purify via fractional precipitation (methanol/water) to isolate high-viscosity fractions .

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